molecular formula C20H19N3O3S B2376490 N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide CAS No. 1210287-89-0

N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide

Cat. No.: B2376490
CAS No.: 1210287-89-0
M. Wt: 381.45
InChI Key: VEKWKUVUJVAGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of quinoline sulfonamides This compound is characterized by the presence of a quinoline ring, a sulfonamide group, and a piperidinone moiety

Scientific Research Applications

N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinone Moiety: The piperidinone ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Quinoline Ring: The quinoline ring is introduced through nucleophilic substitution reactions.

    Sulfonamide Formation: The sulfonamide group is incorporated via sulfonation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated quinoline derivatives and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide is unique due to its specific combination of a quinoline ring, sulfonamide group, and piperidinone moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-19-11-1-2-13-23(19)17-9-4-8-16(14-17)22-27(25,26)18-10-3-6-15-7-5-12-21-20(15)18/h3-10,12,14,22H,1-2,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKWKUVUJVAGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.